molecular formula C17H28N4O7S B026135 (R)-(+)-Timolol Maleate CAS No. 26839-77-0

(R)-(+)-Timolol Maleate

Cat. No. B026135
CAS RN: 26839-77-0
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-ASSQPYIHSA-N
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Description

Timolol maleate is a non-selective beta-adrenergic receptor blocking agent . It is used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .


Synthesis Analysis

The synthesis of Timolol Maleate involves the use of amine diol and benzaldehyde to generate an oxazole product through cyclization . A stability-indicating micellar liquid chromatographic method has been developed for the quantitative determination of Timolol Maleate in the presence of its degradation products .


Molecular Structure Analysis

The molecular formula of Timolol Maleate is C17H28N4O7S. It has an average mass of 432.492 Da and a monoisotopic mass of 432.167877 Da .


Chemical Reactions Analysis

The acylation of dimethyl maleate is experimentally and quantum-chemically explored in detail . The reaction mechanisms include single electron transfer and the hydrogen atom transfer (HAT) mechanisms .


Physical And Chemical Properties Analysis

Melting point analysis characterizes the melting point, a stable physical property, of a sample in a straightforward manner, which can then be used to identify the sample . The specific mechanical energy decreases with respect to chemical modifications of starch .

Scientific Research Applications

1. Treatment of Glaucoma and Ocular Hypertension Timolol Maleate is a non-selective β-adrenergic receptor antagonist used in ophthalmic solutions for treating ocular hypertension and open-angle glaucoma . It works by reducing the production of aqueous humor, thereby lowering the intraocular pressure.

Prevention of Migraine Headaches

Timolol Maleate is also used in the prevention of migraine headaches . While it’s not entirely clear how beta blockers prevent migraines, they are believed to block a hormone (adrenaline) that can lead to blood vessel changes that trigger migraines.

Stability-Indicating Micellar Liquid Chromatographic Method

A stability-indicating micellar liquid chromatographic (MLC) method has been developed for the quantitative determination of Timolol Maleate in the presence of its degradation products . This method is successfully applied for the determination of Timolol Maleate in bulk powder and pharmaceutical dosage form .

5. Development of Surfactant-Based Elastic Nano-Vesicular Systems A novel isocratic stability-indicating chromatographic method was developed for the quantification of Timolol Maleate in surfactant-based elastic nano-vesicular systems . This method is rapid, economic, and precise for the quantification of Timolol Maleate in bulk and vesicular system .

6. Full Factorial Design for Method Development The influence of variable factors like mobile phase pH, injection volume, flow rate, and acetonitrile content on method responses were assessed using a full factorial design . This method was linear between 0.05 and 10 μg/mL with an R^2 value of 0.9993 .

Mechanism of Action

Target of Action

®-(+)-Timolol Maleate, also known as D-Timolol Maleate, primarily targets the beta-adrenergic receptors . These receptors are found in the heart (beta-1) and in the vascular and bronchial smooth muscle (beta-2) . By interacting with these receptors, Timolol Maleate plays a crucial role in managing conditions such as ocular hypertension or open-angle glaucoma .

Mode of Action

Timolol Maleate is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors . This competition results in a decrease in the activity of these receptors, leading to a reduction in intraocular pressure .

Pharmacokinetics

Timolol Maleate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses . Plasma levels following oral administration are about half those following intravenous administration, indicating approximately 50% first-pass metabolism .

Result of Action

The molecular and cellular effects of Timolol Maleate’s action primarily involve a reduction in intraocular pressure . This is achieved through its antagonistic action on beta-adrenergic receptors, which leads to decreased aqueous humor production in the eye . This reduction in intraocular pressure makes it an effective agent for the management of conditions such as ocular hypertension or open-angle glaucoma .

Safety and Hazards

Timolol Maleate is potentially phototoxic due to its UV/VIS absorptive properties and generation of reactive oxygen species (ROS) during irradiation . It is contraindicated in patients with bronchial asthma, a history of bronchial asthma, severe chronic obstructive pulmonary disease .

Future Directions

The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs) . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

Relevant Papers Several papers have been published on Timolol Maleate. One study examined its photodegradation and potential risk of phototoxicity using chemical, in silico and in vitro methods . Another paper discussed an enantioselective supercritical fluid chromatography (SFC) method for the determination of R-timolol and other related substances in S-timolol maleate .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-ASSQPYIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50929-98-1
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2R)-, (2Z)-2-butenedioate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50929-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Timolol Maleate

CAS RN

26839-77-0, 50929-98-1, 26921-17-5
Record name (+)-Timolol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26839-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate, R-enantiomer
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Timolol maleate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050929981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timolol maleate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757351
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Record name (R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.668
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Record name TIMOLOL MALEATE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is it important to analyze for the presence of (R)-(+)-Timolol Maleate in S-Timolol Maleate pharmaceutical formulations?

A1: The research paper focuses on developing a method to detect (R)-(+)-Timolol Maleate, which is an impurity in S-Timolol Maleate. S-Timolol Maleate is the enantiomerically pure form of Timolol Maleate used in pharmaceuticals for its therapeutic effects, primarily as a beta-blocker for treating glaucoma. [] Enantiomers, like the R and S forms of Timolol Maleate, can have different biological activities. Detecting and quantifying any (R)-(+)-Timolol Maleate present is crucial for ensuring the purity and safety of the S-Timolol Maleate drug product. This rigorous analysis ensures that patients receive the intended therapeutic benefit from the active S enantiomer while minimizing potential risks from the inactive or potentially harmful R enantiomer.

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